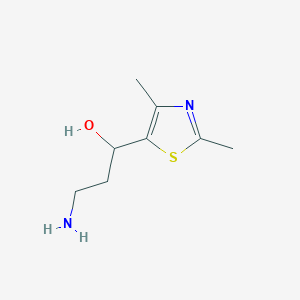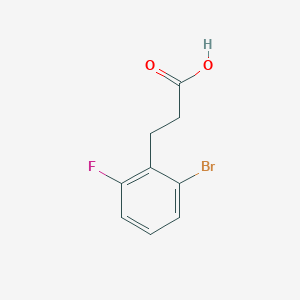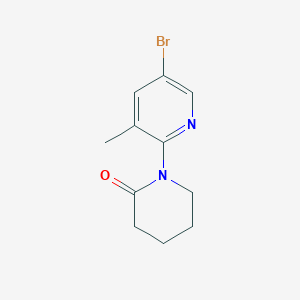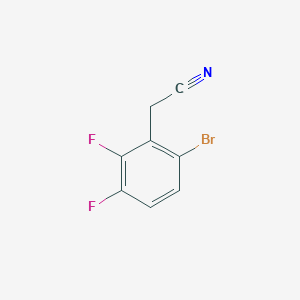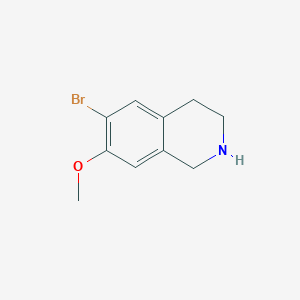
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.12 . This compound is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline and similar compounds has been described in the literature . The process typically involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen .Molecular Structure Analysis
The molecular structure of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 7th position of the tetrahydroisoquinoline ring . The InChI code for this compound is 1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been explored in various synthetic chemistry contexts. For example, Zlatoidský and Gabos (2009) described a convenient synthesis method for 6-Bromo-1,2,3,4-tetrahydroisoquinoline, highlighting its utility in organic synthesis (Zlatoidský & Gabos, 2009). Additionally, the compound has been identified in natural products such as those isolated from the red alga Rhodomela confervoides, as reported by Ma et al. (2007), demonstrating its occurrence in marine environments (Ma et al., 2007).
Applications in Medicinal Chemistry
In medicinal chemistry, tetrahydroisoquinoline derivatives, including those related to 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline, have shown potential in cancer research. Hargrave et al. (2022) explored a tetrahydroisoquinoline derivative as a microtubule disruptor in breast cancer cells, indicating its role in enhancing the cytotoxicity of radiation therapy (Hargrave et al., 2022).
Pharmacological Research
Pharmacological research has also leveraged compounds like 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline. For example, Nakagawa et al. (1996) synthesized various 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, closely related to the compound , and investigated their effects on mouse behavior, suggesting potential physiological roles (Nakagawa et al., 1996).
Radiopharmaceutical Applications
The compound has also found use in radiopharmaceutical sciences. Kassiou et al. (1994) discussed the synthesis of a radiotracer using a bromo-methoxy-tetrahydroisoquinoline derivative, highlighting its application in studying dopamine D1 receptors in vivo (Kassiou et al., 1994).
Propiedades
IUPAC Name |
6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXJWSXOYAVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



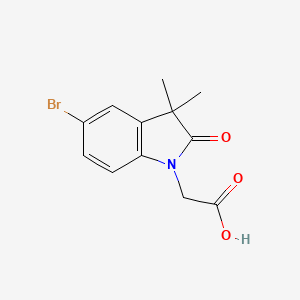
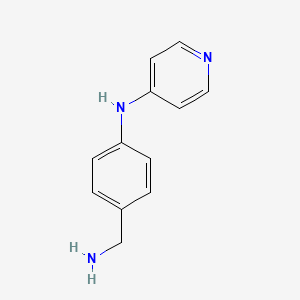
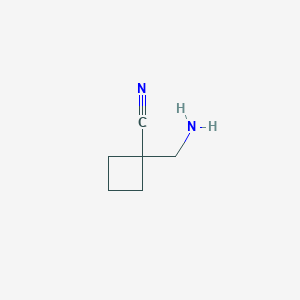
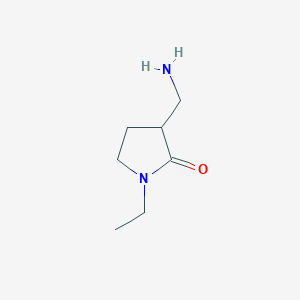
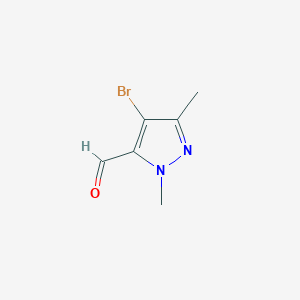
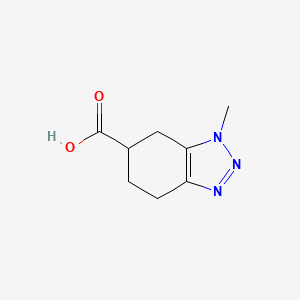
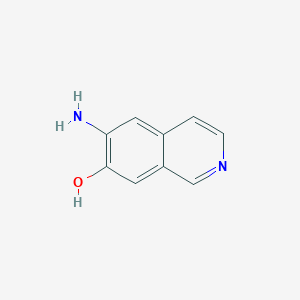
![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)
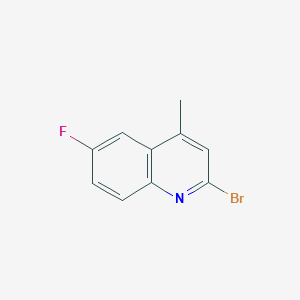
![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)
